molecular formula C9H6Cl2F3N B13689312 N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13689312
M. Wt: 256.05 g/mol
InChI Key: OOUUOQQEGITKMT-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride: is an organic compound characterized by the presence of a trifluoroacetimidoyl group attached to a chlorinated methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 5-chloro-2-methylphenylamine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Addition Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding addition products.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.

    Conditions: Reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, the major products can include substituted amides, esters, or thioesters.

    Addition Products: The addition of nucleophiles results in the formation of corresponding adducts.

Scientific Research Applications

Chemistry: In chemistry, N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is used as a reagent in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to form stable adducts with biological molecules makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride exerts its effects involves the interaction of its functional groups with target molecules. The trifluoroacetimidoyl group can form strong bonds with nucleophiles, leading to the formation of stable adducts. This interaction can modulate the activity of biological molecules and pathways, making it useful in drug design.

Comparison with Similar Compounds

  • N-(5-Chloro-2-methylphenyl)-benzenesulfonamide
  • N-(5-Chloro-2-methylphenyl)-phthalamic acid
  • N-(5-Chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide

Comparison: Compared to similar compounds, N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring strong and stable interactions with nucleophiles.

Properties

Molecular Formula

C9H6Cl2F3N

Molecular Weight

256.05 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C9H6Cl2F3N/c1-5-2-3-6(10)4-7(5)15-8(11)9(12,13)14/h2-4H,1H3

InChI Key

OOUUOQQEGITKMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=C(C(F)(F)F)Cl

Origin of Product

United States

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